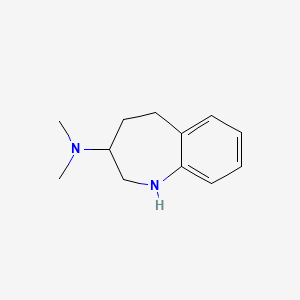

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a chemical compound with the CAS Number: 933730-65-5 . It has a molecular weight of 190.29 . It is in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine . The InChI Code is 1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Anticancer Research

This compound has been explored for its potential in anticancer therapy. It’s been found that derivatives of tetrahydro-1H-benzazepine exhibit significant antiproliferative activity against various cancer cell lines. By introducing alkyl or aralkyl and a sulfonyl group, researchers have designed novel compounds that show moderate to excellent antiproliferative activity, with some derivatives showing IC50 values lower than 30μM .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a versatile solvent for N-alkylation of amines and O-alkylation of aldoses. It’s also used in the synthesis of poly(aryl ethers) and as a urea solvent in the synthesis of pyrazoles by cyclocondensation . This highlights its role in facilitating various chemical reactions that are pivotal in drug design and synthesis.

Drug Design

The compound’s derivatives are utilized in drug design, particularly in the optimization of drug-receptor interactions. Molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of target proteins, which is crucial for designing effective drugs .

Peptide Synthesis

It finds application in peptide synthesis due to its properties as a liquid solvent. Its high boiling point and ability to dissolve a wide range of substances make it suitable for synthesizing complex peptides .

Biochemistry Research

In biochemistry, the compound is used as a polar aprotic solvent, which is essential for various enzymatic and non-enzymatic reactions. Its stability and solubility properties make it an ideal candidate for biochemical assays and research .

Clinical Trials

Although no direct information on clinical trials was found, the compound’s involvement in drug synthesis and medicinal chemistry implies its potential progression into clinical trial phases for drug development .

Pharmacology

The compound’s role in pharmacology is linked to its use as a solvent and intermediate in the synthesis of various pharmacologically active molecules. Its derivatives are being studied for their therapeutic properties, including anti-inflammatory and analgesic activities .

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

作用機序

Target of Action

It is often used as a versatile solvent in various chemical reactions .

Mode of Action

The compound interacts with its targets through its role as a solvent. It facilitates the N-alkylation of amines and O-alkylation of aldoses . It also acts as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Biochemical Pathways

The compound is involved in the preparation of poly (aryl ethers), indicating its role in the polymerization pathway . The downstream effects of this pathway include the formation of polymeric materials with potential applications in various industries.

Result of Action

Its use as a solvent in various chemical reactions suggests that it plays a crucial role in facilitating these reactions and influencing their outcomes .

特性

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDJMBBVBQZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)

![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)

![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)